molecular formula C9H11N3 B12974043 (S)-1-(1H-Indazol-4-yl)ethan-1-amine

(S)-1-(1H-Indazol-4-yl)ethan-1-amine

Cat. No.: B12974043
M. Wt: 161.20 g/mol
InChI Key: PZHSBPNNDBCETB-LURJTMIESA-N
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Description

(S)-1-(1H-Indazol-4-yl)ethan-1-amine is a chiral small molecule building block based on the 1H-indazole scaffold. The indazole core is recognized in medicinal chemistry as a privileged structure with a broad spectrum of reported biological activities . Researchers value this moiety for its potential in developing novel therapeutic agents, with studies indicating relevance in areas such as oncology, inflammation, and infectious diseases . Specifically, indazole derivatives have been identified as key components in inhibitors for various kinase targets. For instance, substituted N-(1H-indazol-4-yl) compounds have been patented as inhibitors for Type III Receptor Tyrosine Kinases, which are implicated in cell proliferation and respiratory conditions . Furthermore, analogous structures, such as (E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine derivatives, have been synthesized and evaluated as potent Polo-like kinase 4 (PLK4) inhibitors, demonstrating significant anti-proliferative effects in breast cancer cell lines and xenograft models . The (S)-configured chiral amine in this compound introduces stereoselectivity, which is critical for specific interactions with biological targets and is a valuable feature in the design of enzyme inhibitors and receptor ligands. This product is intended for research purposes only, providing chemists and biologists with a valuable intermediate for drug discovery, chemical biology, and the synthesis of more complex bioactive molecules.

Properties

Molecular Formula

C9H11N3

Molecular Weight

161.20 g/mol

IUPAC Name

(1S)-1-(1H-indazol-4-yl)ethanamine

InChI

InChI=1S/C9H11N3/c1-6(10)7-3-2-4-9-8(7)5-11-12-9/h2-6H,10H2,1H3,(H,11,12)/t6-/m0/s1

InChI Key

PZHSBPNNDBCETB-LURJTMIESA-N

Isomeric SMILES

C[C@@H](C1=C2C=NNC2=CC=C1)N

Canonical SMILES

CC(C1=C2C=NNC2=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Indazol-4-yl)ethan-1-amine typically involves the construction of the indazole ring followed by the introduction of the ethanamine side chain. Common synthetic routes may include:

    Cyclization Reactions: Starting from ortho-substituted anilines and hydrazines to form the indazole core.

    Chiral Resolution: Using chiral catalysts or resolving agents to obtain the desired enantiomer.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, yield, and cost-effectiveness. This may include:

    Catalytic Hydrogenation: To introduce the amine group.

    Enzymatic Resolution: To achieve high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1H-Indazol-4-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction of any functional groups present on the indazole ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the indazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated indazole derivatives, while substitution reactions could introduce various functional groups onto the indazole ring.

Scientific Research Applications

(S)-1-(1H-Indazol-4-yl)ethan-1-amine may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of (S)-1-(1H-Indazol-4-yl)ethan-1-amine would involve its interaction with specific molecular targets, such as enzymes or receptors. The indazole ring can mimic natural substrates or inhibitors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-(1H-Indazol-4-yl)ethan-1-amine can be contextualized by comparing it to analogous ethan-1-amine derivatives. Key differences arise in substituent groups, stereochemistry, and biological activity (Table 1).

Table 1: Comparison of (S)-1-(1H-Indazol-4-yl)ethan-1-amine with Structural Analogs

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Properties/Applications References
(S)-1-(1H-Indazol-4-yl)ethan-1-amine 1H-Indazol-4-yl C₉H₁₀N₄ 174.21 Potential kinase inhibition, chiral specificity (inferred) -
(S)-1-(4-Methoxyphenyl)ethan-1-amine 4-Methoxyphenyl C₉H₁₃NO 151.21 Used in enantioselective transport studies; moderate solubility
1-(4-Chlorophenyl)-1-(4-methoxyphenyl)ethan-1-amine 4-Chlorophenyl, 4-methoxyphenyl C₁₅H₁₅ClNO 260.74 Dual aryl substitution enhances π-π interactions; synthetic intermediate
(R)-1-(4-Bromophenyl)ethan-1-amine 4-Bromophenyl C₈H₁₀BrN 200.08 Antibacterial activity (MIC reduction in pyrrolopyrimidine derivatives)
(S)-1-(Naphthalen-1-yl)ethan-1-amine ((S)-NEA) Naphthalen-1-yl C₁₂H₁₃N 171.24 High enantioselective transport efficiency via crown ethers

Key Observations:

Indazoles are prevalent in kinase inhibitors like avapritinib (), though the latter includes additional fluorophenyl and triazine groups for enhanced potency . Halogenated derivatives (e.g., 4-bromophenyl in ) exhibit antibacterial synergy, suggesting that electron-withdrawing groups may augment electrophilic interactions with bacterial targets .

Stereochemical Influence

  • Enantiomers like (S)-NEA and (R)-NEA () demonstrate that the (S)-configuration can dictate transport efficiency across membranes, likely due to chiral recognition by carrier proteins . This underscores the importance of stereochemistry in pharmacokinetics.

Synthetic Accessibility Derivatives with methoxy or trifluoromethyl groups () are synthesized via lithium-halogen exchange, a versatile method for introducing diverse aryl/heteroaryl groups.

For example, 1-(4-methoxyphenyl)ethan-1-amine () has higher solubility due to the methoxy group’s polarity, whereas indazole derivatives may require formulation optimization for bioavailability.

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